molecular formula C22H20N2O4 B12522127 1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- CAS No. 821794-47-2

1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-

Katalognummer: B12522127
CAS-Nummer: 821794-47-2
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: GGFOCZBUDBHUDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a propanone group attached to a 2-methoxy-4-nitrophenylamino group and two phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- typically involves the following steps:

    Amination: The conversion of the nitro group to an amino group, often achieved through catalytic hydrogenation or reduction using reagents such as tin(II) chloride in hydrochloric acid.

    Condensation: The final step involves the condensation of the methoxy-4-nitrophenylamine with 1,3-diphenylpropanone under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.

    Modulating Signal Transduction: Influencing cellular signaling pathways and altering cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1-phenyl-: Similar structure but with one less phenyl group.

    1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-dimethyl-: Similar structure but with methyl groups instead of phenyl groups.

Uniqueness

1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

821794-47-2

Molekularformel

C22H20N2O4

Molekulargewicht

376.4 g/mol

IUPAC-Name

3-(2-methoxy-4-nitroanilino)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C22H20N2O4/c1-28-22-14-18(24(26)27)12-13-19(22)23-20(16-8-4-2-5-9-16)15-21(25)17-10-6-3-7-11-17/h2-14,20,23H,15H2,1H3

InChI-Schlüssel

GGFOCZBUDBHUDT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.